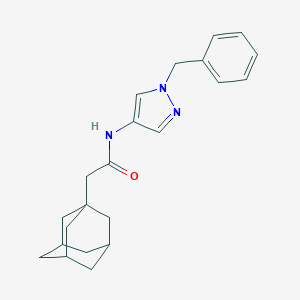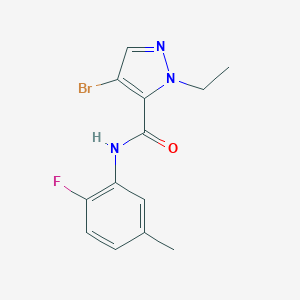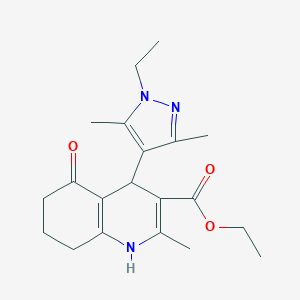
5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is not fully understood, but it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide has been shown to possess anti-inflammatory and analgesic properties. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide is its potent antitumor activity against various cancer cell lines. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide. One area of research could focus on the development of more soluble analogs of this compound that could be more easily administered in vivo. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for the treatment of pain and inflammation. Finally, research could be conducted to elucidate the precise mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide involves the reaction of 5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(2,2,2-Trifluoro-ethoxymethyl)-furan-2-carboxylic acid 4-chloro-benzylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C15H13ClF3NO3 |
|---|---|
Molekulargewicht |
347.71 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13ClF3NO3/c16-11-3-1-10(2-4-11)7-20-14(21)13-6-5-12(23-13)8-22-9-15(17,18)19/h1-6H,7-9H2,(H,20,21) |
InChI-Schlüssel |
KHULSHGRJAONSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)

![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)